molecular formula C10H11NS B13587583 3-[3-(Methylsulfanyl)phenyl]propanenitrile

3-[3-(Methylsulfanyl)phenyl]propanenitrile

Cat. No.: B13587583
M. Wt: 177.27 g/mol
InChI Key: APWUZPUVDUTKCY-UHFFFAOYSA-N
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Description

3-[3-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group (-SCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopropanenitrile and 3-(methylsulfanyl)phenylboronic acid.

    Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 3-bromopropanenitrile with 3-(methylsulfanyl)phenylboronic acid. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like palladium(II) acetate (Pd(OAc)2).

    Solvent: The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere of nitrogen or argon.

    Temperature: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methylsulfanyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as solvent, room temperature.

    Reduction: LiAlH4 in dry ether, catalytic hydrogenation with palladium on carbon (Pd/C), room temperature to reflux.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration, Br2 in acetic acid for bromination, room temperature.

Major Products

    Oxidation: 3-[3-(Methylsulfinyl)phenyl]propanenitrile (sulfoxide), 3-[3-(Methylsulfonyl)phenyl]propanenitrile (sulfone).

    Reduction: 3-[3-(Methylsulfanyl)phenyl]propanamine.

    Substitution: 3-[3-(Methylsulfanyl)-4-nitrophenyl]propanenitrile (nitration), 3-[3-(Methylsulfanyl)-4-bromophenyl]propanenitrile (bromination).

Scientific Research Applications

3-[3-(Methylsulfanyl)phenyl]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, while the methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the para position.

    3-[2-(Methylsulfanyl)phenyl]propanenitrile: Similar structure but with the methylsulfanyl group at the ortho position.

    3-[3-(Methylsulfinyl)phenyl]propanenitrile: Oxidized form with a sulfinyl group instead of a methylsulfanyl group.

    3-[3-(Methylsulfonyl)phenyl]propanenitrile: Further oxidized form with a sulfonyl group.

Uniqueness

3-[3-(Methylsulfanyl)phenyl]propanenitrile is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

3-(3-methylsulfanylphenyl)propanenitrile

InChI

InChI=1S/C10H11NS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5H2,1H3

InChI Key

APWUZPUVDUTKCY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)CCC#N

Origin of Product

United States

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